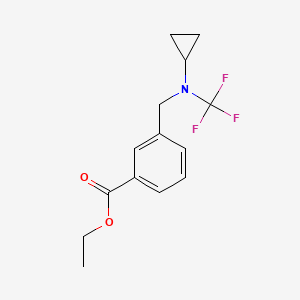
Ethyl 3-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with a cyclopropyl group and a trifluoromethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate typically involves the esterification of 3-((cyclopropyl(trifluoromethyl)amino)methyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Ethyl 3-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylamino group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The cyclopropyl group may contribute to the compound’s stability and bioavailability, while the ester group facilitates its transport across biological membranes.
Comparison with Similar Compounds
Ethyl 3-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate can be compared with other similar compounds, such as:
Ethyl benzoate: Lacks the cyclopropyl and trifluoromethylamino groups, resulting in different chemical and biological properties.
Cyclopropyl benzoate: Contains the cyclopropyl group but lacks the trifluoromethylamino group, leading to variations in reactivity and applications.
Trifluoromethylamino benzoate: Contains the trifluoromethylamino group but lacks the cyclopropyl group, affecting its stability and binding affinity.
Properties
Molecular Formula |
C14H16F3NO2 |
|---|---|
Molecular Weight |
287.28 g/mol |
IUPAC Name |
ethyl 3-[[cyclopropyl(trifluoromethyl)amino]methyl]benzoate |
InChI |
InChI=1S/C14H16F3NO2/c1-2-20-13(19)11-5-3-4-10(8-11)9-18(12-6-7-12)14(15,16)17/h3-5,8,12H,2,6-7,9H2,1H3 |
InChI Key |
HYUPMRVFZAIGHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CN(C2CC2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















